2,2',3,4,4',5',6-Heptabromodiphenyl ether

Description

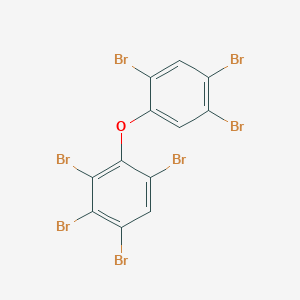

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPSCQCLBHQUEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052693 |

Source

|

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207122-16-5 |

Source

|

| Record name | 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207122-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5',6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M82N9DXAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Physicochemical & Bio-Analytical Profile of 2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183)

Executive Summary & Molecular Identity

2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) represents a critical marker congener for the commercial "OctaBDE" flame retardant mixture. Historically used in ABS plastics and polyurethane foams, its persistence and bioaccumulative nature have made it a focal point in environmental toxicology and drug metabolism research.

Unlike lower-brominated congeners (e.g., BDE-47), BDE-183 exhibits extreme hydrophobicity and a high octanol-air partition coefficient (

Molecular Specifications

| Parameter | Specification |

| IUPAC Name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether |

| Common Abbreviation | BDE-183 |

| CAS Registry Number | 207122-16-5 |

| Molecular Formula | |

| Molecular Weight | 722.5 g/mol |

| Structure Description | Diphenyl ether backbone with seven bromine substituents; non-planar configuration due to steric hindrance at ortho positions.[1][2] |

Physicochemical Core Parameters

The behavior of BDE-183 in both biological systems (partitioning into lipids) and analytical instruments (GC retention) is governed by the following thermodynamic constants.

Data Integrity Note: Values below represent experimentally validated consensus data, distinct from theoretical estimations often found in general databases.

| Property | Value | Unit | Significance in Research |

| Log | 8.27 | - | Indicates extreme lipophilicity; predicts high bioaccumulation potential in adipose tissue. |

| Log | 11.96 | - | Suggests strong retention in soil/dust and resistance to atmospheric volatilization. |

| Water Solubility ( | ~2.0 | Negligible solubility requires organic solvents (Nonane/Toluene) for standard preparation. | |

| Vapor Pressure ( | mm Hg | Semi-volatile; exists primarily in the particulate phase in air. | |

| Henry’s Law Constant | atm-m | Low volatility from water bodies; tends to partition into sediment. | |

| Melting Point | 174.2 | °C | High thermal stability; relevant for GC injector temperature programming. |

Analytical Methodology: A Self-Validating Protocol

Quantification of BDE-183 at trace levels (pg/g) is prone to errors caused by thermal degradation and matrix interference. The following protocol is adapted from EPA Method 1614A , designed as a self-validating system using Isotope Dilution Mass Spectrometry (IDMS).

The Principle of Isotope Dilution

To ensure accuracy, the sample is spiked before extraction with a

Workflow Diagram

The following flowchart details the critical path from sample preparation to High-Resolution Mass Spectrometry (HRMS) analysis.

Figure 1: Validated analytical workflow for BDE-183 utilizing Isotope Dilution Mass Spectrometry (IDMS) to correct for extraction losses.

Critical Experimental Controls

-

Injection Port Temperature: Must be maintained

C. BDE-183 is susceptible to thermal degradation (debromination) inside hot injectors, which can artificially increase BDE-153 or BDE-154 signals. -

Solvent Exchange: Final extracts must be exchanged into Nonane or Dodecane . Do not use Acetone or Methanol for the final volume, as their high expansion coefficients affect injection precision.

-

Mass Resolution: HRMS resolution must be

(10% valley) to resolve BDE-183 from polychlorinated biphenyl (PCB) interferences.

Toxicokinetics & Biological Interaction

For drug development professionals, BDE-183 serves as a model for persistent lipophilic compounds. Its toxicity profile is driven by its ability to disrupt the thyroid hormone (TH) axis.

Mechanism of Action: Thyroid Hormone Disruption

BDE-183 and its hydroxylated metabolites (OH-BDEs) structurally resemble Thyroxine (

Metabolic Pathway Diagram

The following diagram illustrates the bio-interaction and metabolic fate of BDE-183.

Figure 2: Mechanism of Endocrine Disruption. BDE-183 metabolites displace natural hormones, altering homeostasis.

Key Toxicological Endpoints

-

Half-life: Estimated >90 days in humans (highly persistent).

-

Target Organs: Liver (hepatomegaly), Thyroid (follicular hyperplasia).

-

Debromination: In vivo metabolism can strip bromine atoms, converting BDE-183 into more toxic, lower-brominated congeners (e.g., BDE-154).

References

-

U.S. Environmental Protection Agency (EPA). (2010).[3][4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link][3][4]

-

PubChem. (2025).[2][5] 2,2',3,4,4',5',6-Heptabromodiphenyl ether (Compound Summary). National Library of Medicine. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

Tittlemier, S. A., et al. (2002).[6] Vapor pressures, aqueous solubilities, and Henry's law constants of some brominated flame retardants.[6] Environmental Toxicology and Chemistry. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2,2',3,4,4',5',6-Heptabromodiphenyl ether | C12H3Br7O | CID 15509899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 5. 2,2',3,4,4',5,6'-Heptabromodiphenyl ether | C12H3Br7O | CID 85823923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Table 4-4, Physical and Chemical Properties of Some Polybrominated Diphenyl Ether (PBDE) Congeners - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Environmental Fate and Transport of BDE-183 in Aquatic Systems

Executive Technical Summary

BDE-183 (2,2',3,4,4',5',6-Heptabromodiphenyl ether) is the primary congener of the commercial OctaBDE flame retardant mixture.[1] Unlike lower-brominated congeners (e.g., BDE-47) that dominate the water column, BDE-183 is characterized by extreme hydrophobicity (

While historically considered "recalcitrant," recent evidence confirms that BDE-183 undergoes reductive debromination via two distinct pathways: rapid photolytic degradation in surface waters and slow anaerobic microbial transformation in deep sediments.[1] These processes are critical as they convert BDE-183 into more toxic, bioaccumulative congeners (e.g., BDE-154, BDE-47), thereby acting as a "secondary source" of pollution long after primary emissions cease.[1]

Physicochemical Profile: The Drivers of Fate

The environmental behavior of BDE-183 is dictated by its high molecular weight and lipophilicity. Understanding these constants is essential for modeling transport and bioavailability.

Table 1: Key Physicochemical Parameters of BDE-183[1]

| Parameter | Value | Environmental Implication |

| Molecular Formula | High halogenation density increases stability.[1] | |

| Molecular Weight | 722.5 g/mol | Large molecular size limits passive membrane diffusion.[1] |

| Log | 8.27 [1] | Indicates extreme affinity for organic carbon and lipids; negligible dissolved phase presence.[1] |

| Water Solubility | ~2.0 | Effectively insoluble; transport occurs via suspended particulate matter (SPM).[1] |

| Henry’s Law Constant | Low volatility; volatilization from water is not a significant loss pathway.[1] | |

| Log | 11.96 [1] | High octanol-air partition coefficient suggests strong retention in soil/dust if exposed to air.[1] |

Scientist’s Insight: The Log

Transport Mechanisms

Sorption and Sedimentation

Due to its hydrophobicity, BDE-183 rapidly partitions onto Suspended Particulate Matter (SPM) and Dissolved Organic Matter (DOM) .[1] The partition coefficient (

-

Mechanism: Hydrophobic exclusion drives BDE-183 out of the polar water phase and into the organic matrix of particles.

-

Result: The water column acts merely as a transit vector.[1] The ultimate sink is the benthic sediment layer.

Resuspension and Bioturbation

While burial is the primary fate, BDE-183 is not static.[1]

-

Resuspension: Storm events or dredging can remobilize sediment-bound BDE-183, re-exposing it to the water column and potentially to sunlight (photolysis).[1]

-

Bioturbation: Benthic organisms (e.g., worms, bottom-feeding fish) physically mix the sediment, redistributing BDE-183 into the bioactive zone (top 0-10 cm) where microbial activity is highest.[1]

Transformation Pathways

This is the most chemically complex aspect of BDE-183's fate. It is not inert; it is a precursor .[1]

Photolytic Degradation (Abiotic)

In surface waters, BDE-183 is highly susceptible to UV-mediated debromination.[1] The carbon-bromine bond energy is lower than the energy provided by UV photons.

-

Kinetics: Rapid (Half-life: Minutes to Hours under direct sunlight).[1]

-

Pathway: Stepwise removal of bromine atoms, typically preferring the meta or para positions.[1]

-

Products: Degradation yields Hexa-BDEs (BDE-153, BDE-154) and Penta-BDEs.[1]

-

Note: BDE-153 is a known neurotoxicant, making this "degradation" a toxicity activation step.[1]

-

Microbial Reductive Debromination (Biotic)

In anaerobic sediments, specific organohalide-respiring bacteria (e.g., Dehalococcoides species) use BDE-183 as an electron acceptor.[1]

-

Kinetics: Slow (Half-life: Years).[1]

-

Mechanism: Reductive dehalogenation.[1]

-

Products: The pathway often stalls at BDE-154 or BDE-47, leading to an accumulation of these congeners in deep sediment layers.[1]

Visualization: Degradation Pathways

The following diagram illustrates the dual degradation routes of BDE-183.

Figure 1: Dual degradation pathways of BDE-183 in aquatic environments. Yellow path indicates abiotic photolysis; Green path indicates biotic anaerobic reduction.[1]

Bioaccumulation and Trophic Transfer

Despite its large molecular size, BDE-183 is bioavailable, though the uptake mechanism differs from smaller molecules.[1]

-

Uptake Route: Dietary intake dominates over respiratory (gill) uptake.[1] The high Log

(>8) means BDE-183 binds strongly to food particles (algae, detritus). -

Trophic Magnification: BDE-183 has a Trophic Magnification Factor (TMF) > 1 in certain aquatic food webs, indicating biomagnification.[1] However, its TMF is often lower than that of BDE-47 due to:

-

Sentinel Species: Bottom-feeding fish (e.g., Carp, Catfish) typically show higher BDE-183 burdens than pelagic fish due to sediment ingestion.[1]

Analytical Methodology

Accurate quantification of BDE-183 requires rigorous quality control to prevent thermal degradation during analysis, which can mimic environmental debromination.[1]

Sample Preparation Workflow

-

Extraction:

-

Cleanup (Critical):

Instrumental Analysis

-

Technique: Gas Chromatography - Mass Spectrometry (GC-MS).[1]

-

Ionization: Electron Capture Negative Ionization (ECNI) is preferred over Electron Impact (EI) for sensitivity.[1] ECNI targets the bromide ions (

79 and 81), offering detection limits in the pg/g range. -

Thermal Stability Warning: BDE-183 can thermally degrade to BDE-153 inside the GC injector port if the temperature is too high or the liner is dirty.

-

Protocol: Use a "Cool On-Column" injection or a Programmable Temperature Vaporizer (PTV) inlet.[1] Keep the column length short (15m or 30m) to reduce residence time.

-

Visualization: Analytical Workflow

Figure 2: Optimized analytical workflow for BDE-183 determination, highlighting the critical QC step for thermal stability.

References

-

Tittlemier, S. A., et al. (2002).[1][5][6] Vapor pressures, aqueous solubilities, and Henry's law constants of some brominated flame retardants.[1][5][6] Environmental Toxicology and Chemistry, 21(9), 1804–1810.[1] Link

-

Stapleton, H. M., et al. (2004).[1] Debromination of the flame retardant decabromodiphenyl ether by juvenile carp (Cyprinus carpio). Environmental Science & Technology, 38(1), 112-119.[1] Link

-

He, J., et al. (2006).[1] Microbial reductive debromination of polybrominated diphenyl ethers (PBDEs). Environmental Science & Technology, 40(14), 4429-4434.[1] Link

-

Sjödin, A., et al. (2003).[1] Occupational exposure to polybrominated diphenyl ethers. Environmental Health Perspectives, 111(9), 1235.[1] Link

-

de Wit, C. A. (2002).[1] An overview of brominated flame retardants in the environment. Chemosphere, 46(5), 583-624.[1] Link

Sources

- 1. Hexabromodiphenyl oxide | C12H4Br6O | CID 11028658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. oap-cloudfront.ospar.org [oap-cloudfront.ospar.org]

- 5. Henry's Law Constants [henrys-law.org]

- 6. Table 4-4, Physical and Chemical Properties of Some Polybrominated Diphenyl Ether (PBDE) Congeners - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Depths: A Technical Guide to the Bioaccumulation of BDE-183 in Marine Food Webs

Abstract

This guide provides a comprehensive technical overview of the bioaccumulation of 2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183), a persistent organic pollutant, within marine ecosystems. We delve into the physicochemical properties that drive its accumulation, detail the methodologies for determining Bioaccumulation Factors (BAFs), and present a synthesis of current data on its prevalence across various trophic levels. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in assessing the ecological impact of brominated flame retardants.

Introduction: The Persistent Challenge of BDE-183

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) that have been widely used in a variety of consumer and industrial products to reduce flammability.[1][2] BDE-183, a heptabrominated congener, is a component of the commercial "Octa-BDE" mixture. Due to their chemical stability, these compounds are persistent in the environment, leading to their global distribution, including in remote marine ecosystems.[1]

The primary concern with BDE-183 and other PBDEs lies in their lipophilic (fat-loving) and hydrophobic (water-repelling) nature.[3] These properties cause them to partition from water and sediment into the fatty tissues of marine organisms, a process known as bioaccumulation.[4] As BDE-183 moves up the food chain, its concentration tends to increase at each successive trophic level, a phenomenon called biomagnification.[1][4] This can lead to significant concentrations in top predators, such as marine mammals, posing a threat to their health and the overall stability of the marine food web.[1][5]

This guide will explore the critical aspects of BDE-183 bioaccumulation, providing the scientific foundation necessary to understand and quantify its impact.

Physicochemical Drivers of BDE-183 Bioaccumulation

The bioaccumulation potential of a chemical is intrinsically linked to its physical and chemical properties. For BDE-183, the following are key:

-

High Lipophilicity: BDE-183 possesses a high octanol-water partition coefficient (Log Kow), indicating a strong preference for fatty or oily substances over water. This is the primary reason it readily accumulates in the lipid-rich tissues of marine life.

-

Persistence: The carbon-bromine bonds in the BDE-183 molecule are strong, making it resistant to environmental and biological degradation.[5] This long half-life allows for sustained uptake and accumulation over an organism's lifespan.

-

Low Water Solubility: BDE-183 is poorly soluble in water, which enhances its tendency to adsorb to sediment particles and be ingested by benthic organisms, forming a key entry point into the food web.[2][6]

These properties collectively ensure that once BDE-183 enters the marine environment, it is more likely to be found within the biota than in the surrounding water or sediment.

Methodologies for Determining Bioaccumulation Factors (BAF)

The Bioaccumulation Factor (BAF) is a critical metric used to quantify the extent to which a chemical accumulates in an organism from all environmental exposures, including water, sediment, and diet.[7] It is calculated as the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state.

Field-Based BAF Determination Workflow

Field studies provide a realistic assessment of BDE-183 bioaccumulation under natural environmental conditions. The general workflow involves several critical stages:

Sources

A Technical Guide to the Toxicological Mechanisms of 2,2',3,4,4',5',6-Heptabromodiphenyl Ether (BDE-183) in Mammals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) is a prominent congener of the polybrominated diphenyl ether (PBDE) class of flame retardants.[1] Due to their persistence and lipophilic nature, PBDEs have become ubiquitous environmental contaminants, leading to bioaccumulation in wildlife and humans.[2][3] BDE-183 is frequently detected in human tissues, including maternal and fetal blood, raising significant concerns about its potential for toxicity, particularly during critical developmental windows.[4] This technical guide provides an in-depth analysis of the toxicological mechanisms of BDE-183 in mammals. We will deconstruct its toxicokinetic profile and explore the core molecular and cellular pathways it disrupts. The primary mechanisms of toxicity discussed herein are developmental neurotoxicity, endocrine disruption, and hepatotoxicity. By synthesizing current research, this document offers field-proven insights into experimental design and provides validated protocols for assessing the toxicological impact of BDE-183, aiming to equip researchers with the knowledge to advance our understanding of this pervasive environmental contaminant.

Introduction to BDE-183: An Environmental Contaminant of Concern

Chemical Identity and Properties

BDE-183 is a highly brominated diphenyl ether with seven bromine atoms.[5] Its chemical structure contributes to its high lipophilicity and resistance to degradation, characteristics that facilitate its persistence in the environment and accumulation in the fatty tissues of organisms.[2]

| Property | Value |

| IUPAC Name | 1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene |

| Molecular Formula | C₁₂H₃Br₇O |

| Molecular Weight | 722.5 g/mol [5] |

| Class | Polybrominated Diphenyl Ether (PBDE) |

Environmental Presence and Human Exposure

PBDEs, including BDE-183, are not chemically bound to the products they are used in, allowing them to leach into the environment over time.[2] Human exposure occurs primarily through the ingestion of contaminated dust and food, particularly items high in fat.[6][7] For infants and children, who have higher dust ingestion rates and exposure through breast milk, the body burden can be significantly higher than in adults.[7][8] The detection of BDE-183 in fetal blood confirms its ability to cross the placental barrier, posing a direct risk during neurodevelopment.[4]

Toxicokinetics: The Journey of BDE-183 in the Body

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of BDE-183 is fundamental to interpreting its toxicological effects. The degree of bromination significantly influences these parameters.[6][9]

Absorption, Distribution, and Bioaccumulation

Following ingestion, BDE-183 is absorbed from the gastrointestinal tract and, due to its lipophilic nature, is distributed to and stored in adipose tissue.[2] It is also found in other tissues, including the liver, brain, and blood.[3][4] This propensity for bioaccumulation means that even low-level, chronic exposure can lead to a significant body burden over time.

Metabolic Pathways

BDE-183 undergoes metabolic transformation, primarily in the liver, through processes mediated by cytochrome P450 (CYP) enzymes.[1][10] Key metabolic routes include:

-

Reductive Debromination: The removal of bromine atoms can produce lower-brominated PBDEs. For instance, the fully brominated BDE-209 can be metabolized to congeners like BDE-183 in rats.[11]

-

Oxidative Biotransformation: CYP enzymes can hydroxylate the diphenyl ether structure, forming hydroxylated metabolites (OH-BDEs).[1] These metabolites can be more toxic than the parent compound and often exhibit greater biological activity, particularly concerning endocrine disruption.[12]

Excretion

Compared to lower-brominated congeners, highly brominated PBDEs like BDE-183 are generally excreted more readily, primarily in the feces.[6][11] However, its lipophilicity still allows for significant retention and accumulation in the body.

Core Toxicological Mechanisms

BDE-183 exerts its toxicity through several interconnected mechanisms. The most significant and well-documented impacts are on the nervous, endocrine, and hepatic systems.

Neurotoxicity: A Primary Concern for a Developing System

Developmental neurotoxicity is a hallmark of PBDE exposure.[2][13] The developing brain is uniquely vulnerable, and exposure during this critical window can lead to lasting deficits in motor activity, learning, and memory.[2][4] BDE-183 contributes to this toxicity through multiple pathways.

-

3.1.1. Disruption of Neuronal Signaling and Calcium Homeostasis: PBDEs can interfere with crucial intracellular signaling pathways.[13] A key mechanism is the disruption of calcium (Ca2+) homeostasis, which is vital for neurotransmitter release, neuronal excitability, and synaptic plasticity.[14] Altered Ca2+ signaling can lead to impaired neuronal communication and function.

-

3.1.2. Induction of Oxidative Stress and Apoptosis: Several in vitro studies have demonstrated that PBDEs induce the production of reactive oxygen species (ROS), leading to oxidative stress in neuronal cells.[14][15] This oxidative damage can trigger apoptotic cell death, resulting in a loss of neurons.[12][14] Mitochondria appear to be a primary target, as PBDEs preferentially accumulate in these organelles and disrupt their function.[12]

-

3.1.3. Alteration of Neurotransmitter Systems: PBDEs have been shown to affect multiple neurotransmitter systems, including the glutamatergic, cholinergic, and dopaminergic pathways.[13][14][15] For example, prenatal exposure to BDE-99 has been shown to increase the activity of the glutamate–nitric oxide–cyclic guanosine monophosphate pathway in the rat cerebellum.[15] While direct evidence for BDE-183 is still emerging, its structural similarity to other neurotoxic congeners suggests it likely shares these mechanisms. Studies on neonatal mice exposed to BDE-183 have observed impairments in spontaneous behavior, consistent with disruptions in these systems.[4][16]

Endocrine Disruption: Interference with Hormonal Systems

PBDEs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[17][18] BDE-183 impacts two critical axes: thyroid and steroid hormone regulation.

-

3.2.1. Thyroid Hormone Disruption: The structural similarity between PBDEs and thyroid hormones (THs) is a primary cause of their endocrine-disrupting activity.[12] This interference can occur through several mechanisms:

-

Competitive Binding to Transport Proteins: Hydroxylated metabolites of PBDEs (OH-BDEs) can bind to transthyretin (TTR), a key TH transport protein in the blood, displacing thyroxine (T4) and leading to lower circulating T4 levels.[12][19]

-

Interaction with Thyroid Receptors: Certain PBDEs and their metabolites can act as agonists or antagonists at thyroid hormone receptors (THα and THβ), directly interfering with TH-mediated gene transcription.[12]

-

Impact on Neurodevelopment: Since thyroid hormones are essential for proper brain development, this disruptive activity is considered a major indirect mechanism contributing to the developmental neurotoxicity of PBDEs.[12][13]

-

-

3.2.2. Inhibition of Steroidogenesis: In vitro studies have provided evidence that BDE-183 can directly inhibit steroid hormone production. One study using the H295R human adrenocortical carcinoma cell line demonstrated that BDE-183 significantly inhibited the activity of CYP17 at a concentration of 10 µM.[20] CYP17 is a critical enzyme in the biosynthesis of sex steroids, such as dehydroepiandrosterone (DHEA) and androgens. This suggests a potential mechanism for reproductive toxicity.

Hepatotoxicity: The Liver Under Stress

The liver, as the primary site of metabolism for xenobiotics, is a major target for PBDE toxicity.[3][10] Animal studies have consistently shown that exposure to PBDE mixtures results in significant liver damage.[10][21][22]

-

3.3.1. Enzyme Induction and Histopathological Changes: Exposure to PBDEs leads to a dose-dependent increase in liver weight.[10] This is often accompanied by the induction of drug-metabolizing enzymes, including cytochrome P450s (CYP1A1, 1A2, 2B) and UDP-glucuronosyltransferase (UDPGT).[1][10] Histopathological examination reveals hepatocyte hypertrophy (enlargement of liver cells) and vacuolization (formation of fat-filled vacuoles), indicative of cellular stress and lipid accumulation.[10]

-

3.3.2. Oxidative Stress and Cellular Damage: Similar to its effects in the brain, PBDEs induce oxidative stress in the liver, characterized by an increase in ROS and depletion of antioxidants like glutathione (GSH).[3] This oxidative damage can lead to apoptosis of hepatocytes, further contributing to liver injury.[3]

| Species | PBDE Mixture/Congener | Dose Range | Key Hepatotoxic Findings | Reference |

| Rat (F344/N) | Lower MW PBDE Mixture | 5 - 500 mg/kg/day | Increased liver weight, hepatocyte hypertrophy, induction of CYP1A1, 1A2, 2B, and UDPGT. | [10] |

| Mouse (B6C3F1) | Lower MW PBDE Mixture | 50 - 500 mg/kg/day | Increased liver weight, hepatocyte hypertrophy, induction of CYP1A1, 1A2, and 2B. | [10] |

| Rodents (Meta-analysis) | Various PBDEs | N/A | Significant increase in liver toxicity; rats found to be more sensitive than mice. | [21][22] |

Methodologies for Toxicological Assessment

A multi-faceted approach combining in vitro and in vivo models with advanced analytical techniques is required to fully characterize the toxicology of BDE-183. The causality behind these experimental choices is to build a weight of evidence, from molecular interactions in a dish to functional outcomes in a whole organism.

Protocol: In Vitro Assessment of Neurotoxicity using Neuronal Cell Lines

-

Rationale: Human neuroblastoma cell lines (e.g., SH-SY5Y) provide a scalable, human-relevant model to investigate direct cellular mechanisms like apoptosis and oxidative stress, avoiding the complexities of a full animal model for initial mechanistic screening.

-

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS) at 37°C, 5% CO₂. For differentiation into a more neuron-like phenotype, treat with retinoic acid (10 µM) for 5-7 days.

-

Exposure: Plate cells and allow them to adhere. Expose cells to a range of BDE-183 concentrations (e.g., 0.1 µM to 50 µM, dissolved in DMSO) for 24-48 hours. Include a vehicle control (DMSO only).

-

Cell Viability Assay (MTT/MTS): To assess cytotoxicity, add MTT or MTS reagent to cells, incubate, and measure absorbance according to the manufacturer's protocol. This establishes the dose range for sublethal mechanistic studies.

-

Oxidative Stress Assay (DCFDA): To measure ROS production, load cells with 2',7'-dichlorofluorescin diacetate (DCFDA). Following BDE-183 exposure, measure fluorescence intensity using a plate reader or fluorescence microscope.

-

Apoptosis Assay (Caspase-3/7 Activity): To quantify apoptosis, use a luminescent or fluorescent Caspase-Glo® 3/7 assay. Add the reagent to treated cells and measure the signal, which is proportional to caspase activity.

-

Protocol: In Vivo Assessment of Developmental Neurotoxicity in Rodents

-

Rationale: Animal models are essential for understanding how early-life exposure impacts complex behaviors and cognitive functions in adulthood.[2] Neonatal mouse exposure on postnatal day 10 (PND10) targets a period of rapid brain growth, analogous to the third trimester in humans, making it a highly sensitive window for developmental neurotoxicity.[23]

-

Methodology:

-

Animal Model: Use C57BL/6 or NMRI mice.[4][9] House dams individually with their litters.

-

Dosing: On PND10, administer a single oral gavage dose of BDE-183 (e.g., 0.2 to 20 µmol/kg body weight) dissolved in a fat emulsion vehicle (e.g., corn oil).[4][16] A vehicle control group is essential.

-

Post-Weaning: Wean pups at PND21 and house them by sex and treatment group.

-

Behavioral Testing (2-4 months of age):

-

Spontaneous Behavior (Open Field Test): Place individual mice in an automated open field arena for 60 minutes. Record locomotor activity (horizontal movement), rearing (vertical movement), and total activity in 5-minute intervals to assess habituation. PBDE-exposed animals often show hyperactivity and reduced habituation.[2][4]

-

Learning and Memory (Morris Water Maze): This tests spatial learning. For 4-5 days, train mice to find a hidden platform in a pool of opaque water, using visual cues around the room. Record the time (latency) and path length to find the platform. On the final day, perform a probe trial with the platform removed to assess memory retention. PBDE exposure can increase the latency to find the platform.[16][24]

-

-

Protocol: Quantification of BDE-183 in Biological Matrices

-

Rationale: Accurate quantification of BDE-183 and its metabolites in tissues (e.g., serum, liver, brain) is critical for correlating exposure levels with toxicological outcomes. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard due to its high sensitivity and selectivity.[25]

-

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples.

-

Fortify with an internal standard (e.g., ¹³C-labeled BDE-183).

-

Perform lipid extraction using a solvent mixture like hexane:dichloromethane (1:1).

-

-

Cleanup (Solid-Phase Extraction - SPE):

-

Pass the lipid extract through a multi-layered silica/alumina SPE column to remove interfering lipids.

-

Elute the PBDE fraction with an appropriate solvent.

-

-

Analysis (GC-MS):

-

Concentrate the final extract to a small volume.

-

Inject the sample onto a GC system equipped with a capillary column (e.g., DB-5ms).

-

Operate the mass spectrometer in electron capture negative ionization (ECNI) mode, which is highly sensitive for brominated compounds.

-

Monitor for characteristic ions of BDE-183 and the internal standard for quantification.

-

-

Protocol: Transcriptomic and Proteomic Analysis of BDE-183-Exposed Tissues

-

Rationale: 'Omics' technologies provide an unbiased, system-wide view of the molecular perturbations caused by BDE-183.[26][27] Analyzing changes in gene (transcriptomics) and protein (proteomics) expression in target tissues like the brain or liver can reveal novel toxicological pathways and biomarkers of effect.[23]

-

Methodology:

-

Tissue Collection: Following in vivo exposure (see Protocol 4.2), harvest target tissues (e.g., hippocampus, liver) and immediately snap-freeze in liquid nitrogen to preserve RNA and proteins.

-

RNA Extraction and Sequencing (RNA-Seq):

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

-

Prepare sequencing libraries and perform high-throughput sequencing (e.g., on an Illumina platform).

-

-

Protein Extraction and Mass Spectrometry:

-

Extract total protein using a suitable lysis buffer.

-

Perform protein digestion (e.g., with trypsin).

-

Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Bioinformatic Analysis:

-

Transcriptomics: Align sequencing reads to a reference genome, quantify gene expression, and identify differentially expressed genes (DEGs).

-

Proteomics: Identify and quantify proteins from MS data.

-

Pathway Analysis: Use tools like KEGG or Gene Set Enrichment Analysis (GSEA) to identify biological pathways significantly altered by BDE-183 exposure.[26][28]

-

-

Synthesis and Future Directions

The toxicological profile of BDE-183 is complex, characterized by its ability to disrupt multiple physiological systems. The evidence strongly indicates that its primary hazards in mammals are developmental neurotoxicity, endocrine disruption via the thyroid and steroidogenic pathways, and hepatotoxicity. These effects are driven by foundational cellular mechanisms including oxidative stress, mitochondrial dysfunction, and interference with critical signaling pathways.

While significant progress has been made, key knowledge gaps remain. Future research should focus on:

-

Mixture Toxicity: Humans are exposed to a cocktail of PBDE congeners and other environmental chemicals. Studies investigating the synergistic or antagonistic effects of these mixtures are crucial for realistic risk assessment.

-

Metabolite-Specific Toxicity: Elucidating the specific toxicological roles of BDE-183 metabolites, particularly OH-BDEs, is essential to fully understand its endocrine-disrupting potential.

-

Epigenetic Mechanisms: Investigating whether BDE-183 can induce lasting epigenetic changes (e.g., DNA methylation, histone modifications) could explain the persistence of developmental effects into adulthood.

-

Multi-Generational Effects: Determining whether the toxic effects of BDE-183 exposure can be passed down to subsequent generations is a critical area for future investigation.

By employing the integrated methodologies outlined in this guide, the scientific community can continue to unravel the intricate toxicological mechanisms of BDE-183, providing the robust data needed to inform public health policies and mitigate the risks associated with this persistent environmental contaminant.

References

-

Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. (n.d.). PMC. [Link]

-

Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies. (2024). MDPI. [Link]

-

A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity. (2014). PMC. [Link]

-

Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers. (2020). PMC. [Link]

-

Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. (2004). ScienceDirect. [Link]

-

A meta-analysis of randomized controlled studies on the hepatoxicity induced by polybrominated diphenyl ethers (PBDEs) in rats and mice. (2023). PubMed. [Link]

-

Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants. (2011). ScienceDirect. [Link]

-

A meta-analysis of randomized controlled studies on the hepatoxicity induced by polybrominated diphenyl ethers (PBDEs) in rats and mice. (2023). PMC. [Link]

-

Proteomic Insights into Brain Development: Neurotoxic Effects of PBDE-99 in Mice. (2006). PMC. [Link]

-

Characterization of liver toxicity in F344/N rats and B6C3F1 mice after exposure to a flame retardant containing lower molecular weight polybrominated diphenyl ethers. (2009). PubMed. [Link]

-

Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether. (2023). ResearchGate. [Link]

-

Developmental Exposure to Polybrominated Diphenyl Ethers and Neurodevelopment. (2013). PMC. [Link]

-

Neonatal Exposure to Higher Brominated Diphenyl Ethers, Hepta-, Octa-, or Nonabromodiphenyl Ether, Impairs Spontaneous Behavior and Learning and Memory Functions of Adult Mice. (2006). Oxford Academic. [Link]

-

PBDE Flame Retardant Exposure Causes Neurobehavioral and Transcriptional Effects in First-Generation but Not Second-Generation Offspring Fish. (2023). ACS Publications. [Link]

-

Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence. (2018). PMC. [Link]

-

Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence. (2018). Taylor & Francis Online. [Link]

-

Is decabromodiphenyl ether (BDE-209) a developmental neurotoxicant? (2011). PMC. [Link]

-

In vitro effects of brominated flame retardants and metabolites on CYP17 catalytic activity: A novel mechanism of action? (2008). ResearchGate. [Link]

-

Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice. (2006). PubMed. [Link]

-

Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum. (2013). ResearchGate. [Link]

-

2,2',3,4,4',5',6-Heptabromodiphenyl ether. (n.d.). PubChem. [Link]

-

TOXICOLOGICAL REVIEW OF DECABROMODIPHENYL ETHER (BDE-209). (2008). U.S. Environmental Protection Agency. [Link]

-

Polybrominated diphenyl ethers: human tissue levels and toxicology. (2004). PubMed. [Link]

-

INTRODUCTION TO ENDOCRINE DISRUPTING CHEMICALS (EDCs). (n.d.). The Endocrine Society. [Link]

-

Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action. (2020). PMC. [Link]

-

Neonatal exposure to higher brominated diphenyl ethers, hepta-, octa-, or nonabromodiphenyl ether, impairs spontaneous behavior and learning and memory functions of adult mice. (2006). PubMed. [Link]

-

Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether. (2023). Frontiers. [Link]

-

Developmental and reproductive toxicology. (n.d.). ERBC. [Link]

-

Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum. (2016). Scholars@Duke. [Link]

-

In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. (2008). Oxford Academic. [Link]

-

Endocrine disruptors. (n.d.). UC Davis Environmental Health Sciences Center. [Link]

-

Toxic effects of two brominated flame retardants BDE-47 and BDE-183 on the survival and protein expression of the tubificid Monopylephorus limosus. (2012). PubMed. [Link]

-

Neonatal Exposure to Higher Brominated Diphenyl Ethers, Hepta-, Octa-, or Nonabromodiphenyl Ether, Impairs Spontaneous Behavior and Learning and Memory Functions of Adult Mice. (2006). Oxford Academic. [Link]

-

Transcriptomic and proteomic effects of gene deletion are not evolutionarily conserved. (2025). Genome Research. [Link]

-

Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. (2021). SciSpace. [Link]

-

(PDF) A meta-analysis of randomized controlled studies on the hepatoxicity induced by polybrominated diphenyl ethers (PBDEs) in rats and mice. (2023). ResearchGate. [Link]

-

Has Regulatory Action Reduced Human Exposure to Flame Retardants? (2018). ACS Publications. [Link]

-

TOXICOLOGICAL REVIEW OF 2,2',4,4',5-PENTABROMODIPHENYL ETHER (BDE-99). (2017). U.S. Environmental Protection Agency. [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. (2022). PMC. [Link]

-

Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2023). MDPI. [Link]

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. [Link]

-

Transcriptional and proteomic analysis. (2023). PubMed. [Link]

-

Integrated Analysis of Transcriptomic and Proteomic Data. (2004). ResearchGate. [Link]

-

Proteomic and Transcriptomic Landscapes of Alström and Bardet–Biedl Syndromes. (2022). MDPI. [Link]

-

The Impact of Transcriptomics and Proteomics on Drug Development. (n.d.). Longdom Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Developmental Exposure to Polybrominated Diphenyl Ethers and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 2,2',3,4,4',5',6-Heptabromodiphenyl ether | C12H3Br7O | CID 15509899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polybrominated diphenyl ethers: human tissue levels and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. endocrine.org [endocrine.org]

- 8. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]

- 9. Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of liver toxicity in F344/N rats and B6C3F1 mice after exposure to a flame retardant containing lower molecular weight polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Is decabromodiphenyl ether (BDE-209) a developmental neurotoxicant? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies [mdpi.com]

- 16. Neonatal exposure to higher brominated diphenyl ethers, hepta-, octa-, or nonabromodiphenyl ether, impairs spontaneous behavior and learning and memory functions of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. A meta-analysis of randomized controlled studies on the hepatoxicity induced by polybrominated diphenyl ethers (PBDEs) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A meta-analysis of randomized controlled studies on the hepatoxicity induced by polybrominated diphenyl ethers (PBDEs) in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proteomic Insights into Brain Development: Neurotoxic Effects of PBDE-99 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Transcriptional and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. longdom.org [longdom.org]

- 28. Proteomic and Transcriptomic Landscapes of Alström and Bardet–Biedl Syndromes [mdpi.com]

Topic: Endocrine-Disrupting Potential of BDE-183: An In Vitro Perspective

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) is a significant congener found in the commercial octa-brominated diphenyl ether (octa-BDE) flame retardant mixtures. Due to their additive nature in consumer products, polybrominated diphenyl ethers (PBDEs) are not chemically bound to the polymer matrix and can leach into the environment, leading to widespread human and wildlife exposure.[1] Concerns over their persistence, bioaccumulation, and structural similarity to endogenous hormones have prompted extensive investigation into their potential as endocrine-disrupting chemicals (EDCs).[2][3] This technical guide provides a comprehensive overview of the in vitro evidence characterizing the endocrine-disrupting potential of BDE-183. We will delve into the specific molecular mechanisms, present validated experimental protocols for assessment, and synthesize the quantitative data to offer a field-proven perspective for researchers.

Introduction: The Scientific Rationale for Investigating BDE-183

BDE-183 is a major component, constituting approximately 44% of some commercial octa-PBDE mixtures. Its detection in human serum, adipose tissue, and breast milk signifies a clear pathway for human exposure.[1] The core scientific concern stems from the structural analogy between PBDEs and thyroid hormones, which suggests a high potential for interference with the thyroid axis.[2] Furthermore, the lipophilic, biphenyl structure is a common motif in many known EDCs that interact with steroid hormone receptors. Therefore, in vitro models provide an essential, controlled environment to dissect the specific molecular initiating events and downstream consequences of BDE-183 exposure, free from the complexities of in vivo metabolism and systemic feedback loops.

Molecular Mechanisms of BDE-183 Endocrine Disruption

In vitro studies have revealed that BDE-183 can perturb multiple endocrine pathways. The primary mechanisms identified are interference with thyroid hormone transport and antagonism of steroid hormone receptors.

Disruption of the Thyroid Hormone Axis

The most well-characterized endocrine-disrupting effect of BDE-183 in vitro is its ability to interfere with thyroid hormone transport.

Mechanism: Competitive Binding to Transthyretin (TTR)

Transthyretin (TTR) is a critical transport protein for thyroid hormones, particularly thyroxine (T4), in the bloodstream. Chemicals that compete with T4 for binding to TTR can displace the natural hormone, potentially reducing its bioavailability and leading to decreased circulating T4 levels.[2] In vitro competitive binding assays have demonstrated that BDE-183 can effectively compete with T4 for binding to human TTR.[4] This interaction is a key molecular initiating event that underpins the thyroid-disrupting potential of this congener.

Caption: Mechanism of BDE-183 as a nuclear receptor antagonist.

Effects on Steroidogenesis

Beyond receptor interaction, some evidence suggests that PBDEs can interfere with the synthesis of steroid hormones (steroidogenesis). While data specifically for BDE-183 is limited, related congeners and commercial mixtures have been shown to affect key enzymes in the steroidogenic pathway. For instance, at a high concentration (10 µM), BDE-183 was found to inhibit the activity of the CYP17 enzyme in one study. [5]The human adrenocortical carcinoma cell line (H295R) is the gold-standard in vitro model for screening such effects because it expresses all the key enzymes required for steroidogenesis.

Key In Vitro Methodologies & Protocols

The trustworthiness of in vitro data hinges on robust and well-validated experimental design. The following protocols represent standard, self-validating systems for assessing the endocrine-disrupting potential of compounds like BDE-183.

Foundational Protocol: Cell Viability Assessment

Causality: Before assessing any specific endocrine activity, it is critical to determine a non-cytotoxic concentration range for the test chemical. A decrease in hormone production or receptor activation is meaningless if the cells are dead or unhealthy. This protocol establishes the concentration range where observed effects are due to specific molecular interactions rather than general toxicity.

Step-by-Step Protocol (Resazurin Assay):

-

Cell Plating: Seed cells (e.g., H295R, T47D) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of BDE-183 in appropriate culture medium. The final solvent (e.g., DMSO) concentration must be consistent across all wells and not exceed a non-toxic level (typically ≤0.1%). Expose cells to the compound for the relevant duration (e.g., 24 or 48 hours).

-

Reagent Addition: Remove the exposure medium. Add fresh medium containing 10% (v/v) Resazurin solution (e.g., alamarBlue™) to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. Metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

-

Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Express fluorescence values as a percentage of the solvent control. A statistically significant decrease (e.g., below 80-90% viability) indicates cytotoxicity.

H295R Steroidogenesis Assay Workflow

Causality: This OECD test guideline (TG 456) assay is a comprehensive screen for chemicals that affect the production of androgens and estrogens. It provides a holistic view of the steroidogenic pathway by measuring the final hormone products, offering insights into potential disruption at multiple enzymatic steps.

Caption: Experimental workflow for the H295R steroidogenesis assay.

Step-by-Step Protocol:

-

Cell Culture: Culture H295R cells under standard conditions (37°C, 5% CO₂). Plate cells in 24-well plates in a medium supplemented with serum.

-

Synchronization: After 24 hours, replace the medium with a serum-free medium to synchronize the cells and establish a basal hormone production state.

-

Exposure: After another 24 hours, expose the cells to a range of non-cytotoxic concentrations of BDE-183 for 48 hours. Include a solvent control (e.g., 0.1% DMSO) and a positive control (e.g., forskolin to stimulate the pathway, prochloraz to inhibit it).

-

Medium Collection: At the end of the exposure period, collect the culture medium from each well. Store at -80°C until analysis.

-

Hormone Measurement: Quantify the concentrations of testosterone and 17β-estradiol in the collected medium using validated Enzyme-Linked Immunosorbent Assays (ELISAs) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher specificity and sensitivity.

-

Data Analysis: Normalize hormone concentrations to the solvent control. A statistically significant change in hormone levels indicates an effect on steroidogenesis.

Receptor-Mediated Activity: AR Antagonism Assay

Causality: This assay directly tests the ability of a compound to block the function of the androgen receptor. Using a reporter gene system provides a highly sensitive and specific readout for receptor activation or inhibition. The Chemically Activated LUciferase eXpression (CALUX) assay is a widely used platform for this purpose.

Step-by-Step Protocol (AR-CALUX):

-

Cell Plating: Plate AR-CALUX cells (e.g., human bone osteosarcoma U2-OS cells stably transfected with the human AR and an androgen-responsive luciferase reporter construct) in a 96-well plate.

-

Compound Exposure (Antagonist Mode): Treat cells with serial dilutions of BDE-183 in the presence of a fixed, sub-maximal concentration of a known AR agonist (e.g., dihydrotestosterone, DHT). Include controls: solvent only (negative), DHT only (positive), and a known antagonist like hydroxyflutamide (antagonist control).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysate and immediately measure the luminescence signal using a luminometer.

-

Data Analysis: Express the luciferase activity as a percentage of the response seen with the DHT-only control. A dose-dependent decrease in the signal indicates AR antagonism. Calculate the IC₅₀ (the concentration causing 50% inhibition).

Synthesis of In Vitro Data for BDE-183

The following table summarizes key quantitative findings from in vitro studies on BDE-183 and related congeners, providing a comparative look at their endocrine-disrupting potencies.

| Endpoint Assessed | BDE-183 Result | Potency/Concentration | Cell System/Assay | Reference |

| Androgen Receptor (AR) Antagonism | Antagonistic | Moderate to High Potency | AR-CALUX | [4] |

| Progesterone Receptor (PR) Antagonism | Antagonistic | Moderate to High Potency | PR-CALUX | [4] |

| Thyroid Hormone Transport | Competitive Binding | High Potency | TTR-binding assay | [4] |

| Steroidogenesis (Enzyme Activity) | Inhibition of CYP17 | 10 µM | H295R cells | [5] |

| Dioxin Receptor (AhR) Agonism | Agonistic | Higher than other BDEs | DR-CALUX |

Note: Potency is a relative term used in the source literature. Specific IC₅₀ or EC₅₀ values are often proprietary to the commercial assay or vary between studies.

Conclusion and Future Directions

In vitro evidence robustly characterizes BDE-183 as an endocrine-disrupting chemical with multiple modes of action. Its most potent effects appear to be the antagonism of androgen and progesterone receptors and the disruption of thyroid hormone transport via competitive binding to TTR. [4]These mechanisms provide a plausible biological basis for adverse effects observed in some animal and epidemiological studies.

While these in vitro models are invaluable for hazard identification and mechanistic insight, future research should focus on:

-

Metabolic Activation: Investigating whether hydroxylated or other metabolites of BDE-183 possess different or greater endocrine-disrupting potency. Metabolism can significantly alter the biological activity of PBDEs. [6]* Mixture Effects: Since human exposure occurs to a complex mixture of PBDEs and other EDCs, assessing the combined effects of BDE-183 with other relevant congeners is crucial.

-

Advanced In Vitro Models: Utilizing 3D organoid or microfluidic "organ-on-a-chip" models to better simulate tissue-level interactions and metabolic processes, bridging the gap between simple cell culture and in vivo studies.

This guide provides a foundational understanding of the in vitro toxicology of BDE-183, equipping researchers with the knowledge of its mechanisms and the validated protocols required to further investigate this environmentally relevant compound.

References

-

Effects of polybrominated diphenyl ethers on steroidogenesis in rat Leydig cells. (2011). Human Reproduction. [Link]

-

In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. (2006). Toxicological Sciences. [Link]

-

Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether. (2023). Frontiers in Endocrinology. [Link]

-

Thyroid function disruptors: from nature to chemicals in food. (2019). Journal of Molecular Endocrinology. [Link]

-

Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants. (2014). Current Environmental Health Reports. [Link]

-

An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility. (2023). International Journal of Molecular Sciences. [Link]

-

Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers. (2020). Toxics. [Link]

-

A Review of the Association between Exposure to Flame Retardants and Thyroid Function. (2024). International Journal of Molecular Sciences. [Link]

-

PBDE flame retardants: Toxicokinetics and thyroid endocrine disruption in fish. (2014). General and Comparative Endocrinology. [Link]

-

Organophosphate Esters Disrupt Steroidogenesis in KGN Human Ovarian Granulosa Cells. (2020). Environmental Health Perspectives. [Link]

-

In vitro estrogenicity of polybrominated diphenyl ethers, hydroxylated PDBEs, and polybrominated bisphenol A compounds. (2001). Environmental Health Perspectives. [Link]

-

In vitro screening of the endocrine disrupting potency of brominated flame retardants and their metabolites. (2006). Toxicological Sciences. [Link]

-

Effects of 20 PBDE metabolites on steroidogenesis in the H295R cell line. (2008). Toxicology Letters. [Link]

-

In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. (2006). Toxicological Sciences. [Link]

-

INTRODUCTION TO ENDOCRINE DISRUPTING CHEMICALS (EDCs). (2014). The Endocrine Society. [Link]

-

Effects of polybrominated diphenyl ethers on steroidogenesis in rat Leydig cells. (2011). Human Reproduction. [Link]

-

Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. (2021). Archives of Toxicology. [Link]

-

Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs). (2019). Toxicological Sciences. [Link]

-

In vitro estrogenicity of polybrominated diphenyl ethers (PBDEs) and hydroxylated PBDEs. (2001). Environmental Health Perspectives. [Link]

-

In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. (2006). Toxicological Sciences. [Link]

-

Polybrominated diphenyl ether exposure and reproductive hormones in North American men. (2016). Reproductive Toxicology. [Link]

-

Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery. (2021). SciSpace. [Link]

-

Endocrine Disruptor Chemicals. (2021). Endotext. [Link]

-

Using in vitro to in vivo extrapolation (IVIVE) to develop toxicity metrics for human health risk assessment of polybrominated diphenyl ethers (PBDE). (2016). Taylor & Francis Group. [Link]

-

Effects of PBDEs on steroid receptor binding and activation. (2005). ResearchGate. [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. (2022). International Journal of Molecular Sciences. [Link]

-

Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines. (2024). ALS Global. [Link]

Sources

- 1. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine.org [endocrine.org]

- 4. In vitro profiling of the endocrine-disrupting potency of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. In vitro estrogenicity of polybrominated diphenyl ethers, hydroxylated PDBEs, and polybrominated bisphenol A compounds - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic properties of 2,2',3,4,4',5',6-Heptabromodiphenyl ether

Executive Technical Summary

2,2',3,4,4',5',6-Heptabromodiphenyl ether (PBDE-183) represents a critical analytical marker in the study of brominated flame retardants (BFRs). Historically, it serves as the primary indicator congener for the commercial OctaBDE technical mixture.

For researchers and drug development professionals investigating toxicology or environmental fate, PBDE-183 presents unique thermodynamic challenges. It combines high molecular weight with significant lipophilicity and thermal instability. Unlike lighter organic compounds, its vapor pressure and partitioning coefficients cannot be measured by simple manometric methods due to decomposition prior to boiling.

This guide synthesizes the most reliable experimental data—primarily derived from gas chromatographic retention time (GC-RT) extrapolation and differential scanning calorimetry (DSC)—to provide a definitive thermodynamic profile.

Molecular Characterization & Crystal Stability

PBDE-183 is a heptabrominated congener.[1][2][3][4] Its high degree of halogenation induces significant steric hindrance, preventing planar rotation between the phenyl rings. This "twisted" conformation impacts its crystal lattice energy and, consequently, its melting point and solubility.

Table 1: Fundamental Physicochemical Constants[5]

| Property | Value | Unit | Confidence | Source |

| Molecular Formula | - | Absolute | NIST | |

| Molecular Weight | 722.48 | g/mol | High | Calculated |

| Physical State (25°C) | White Crystalline Solid | - | High | Tittlemier et al. |

| Melting Point ( | 174.3 | °C | High | CAS / Tittlemier |

| Boiling Point ( | ~491 (Decomposes) | °C | Theoretical | Extrapolated |

| Molar Volume | ~420.5 | cm³/mol | Est.[3][4] | QSPR Models |

Critical Note on Purity: Commercial OctaBDE mixtures have a melting range of -7°C to -3°C due to eutectic depression from multiple congeners. Do not confuse this with the

melting point of pure PBDE-183.

Volatility & Phase Transfer Thermodynamics

Understanding the volatility of PBDE-183 is essential for modeling its long-range transport. Because the molecule decomposes before reaching a boiling point, standard ebulliometry is impossible.

Instead, we rely on Subcooled Liquid Vapor Pressure (

Table 2: Vapor Pressure & Enthalpy

| Parameter | Symbol | Value (25°C) | Unit | Methodology |

| Subcooled Liquid VP | Pa | GC-RT Correlation | ||

| Solid Vapor Pressure | mmHg | Knudsen Effusion / Derived | ||

| Enthalpy of Vaporization | ~95 - 102 | kJ/mol | GC-RT Slope | |

| Octanol-Air Partition | Log | 11.96 | - | Generator Column |

Technical Insight: The Enthalpy-Temperature Relationship

The high enthalpy of vaporization (

Solvation & Partitioning Dynamics

PBDE-183 is super-hydrophobic. Its affinity for organic phases (lipids, octanol, organic carbon) is orders of magnitude higher than for aqueous phases.

Table 3: Partitioning Coefficients

| Parameter | Symbol | Value | Notes |

| Octanol-Water Partition | Log | 8.27 | Indicates extreme bioaccumulation potential. |

| Water Solubility | ~2.0 | ||

| Henry's Law Constant | atm-m³/mol.[5] Low volatility from water bodies. |

Experimental Protocols: How to Measure the Unmeasurable

Protocol A: Determination of Vapor Pressure via GC-RT

Direct measurement fails due to low pressure and decomposition. This method uses relative retention times against reference standards (PCBs).

-

Column Selection: Use a non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm).

-

Reference Standards: Select 5-7 PCB congeners with known vapor pressures that bracket the expected retention time of PBDE-183.

-

Isothermal Runs: Do not use a temperature ramp. Run the GC isothermally at multiple temperatures (e.g., 200°C, 220°C, 240°C).

-

Correlation: Plot

of the reference PCBs against their retention times. -

Extrapolation: Regress the PBDE-183 retention time onto this curve to solve for its

.

Protocol B: Differential Scanning Calorimetry (DSC) for Purity & Melting

Essential for validating analytical standards.

-

Sample Prep: Hermetically seal 2-5 mg of PBDE-183 in an aluminum pan.

-

Atmosphere: Purge with dry Nitrogen (50 mL/min) to prevent oxidation.

-

Ramp: Heat at 5°C/min from 30°C to 200°C.

-

Analysis: The onset of the endothermic peak is

. The area under the curve represents the Enthalpy of Fusion (

Visualization of Thermodynamic Logic

Diagram 1: The GC-RT Extrapolation Workflow

This diagram illustrates the logic used to derive vapor pressure for thermally labile compounds like PBDE-183.

Figure 1: Workflow for deriving vapor pressure using Gas Chromatography Retention Time correlation.

Diagram 2: Environmental Fugacity & Partitioning

Visualizing where PBDE-183 resides at thermodynamic equilibrium based on

Figure 2: Fugacity map showing the thermodynamic drive of PBDE-183 toward soil and lipid compartments.

References

-

Tittlemier, S. A., et al. (2002). Vapor pressures, aqueous solubilities, and Henry's law constants of some brominated flame retardants.[6] Environmental Toxicology and Chemistry.[7]

-

Wong, A., et al. (2001). Vapor pressures of the polybrominated diphenyl ethers. Journal of Chemical & Engineering Data.

-

Braekevelt, E., et al. (2003). Determination of octanol-air partition coefficients (KOA) of polybrominated diphenyl ethers. Chemosphere.

-

NIST Chemistry WebBook. 2,2',3,4,4',5',6-Heptabromodiphenyl ether: Phase change data.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs).[8]

Sources

- 1. 2',3,3',4,4',5,6-Heptabromodiphenyl ether [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Pentabromodiphenyl ethers | C12H5Br5O | CID 36159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2',3,4,4',5',6-Heptabromodiphenyl ether | C12H3Br7O | CID 15509899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Henry's Law Constants [henrys-law.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Table 4-3, Physical and Chemical Properties of Technical Polybrominated Diphenyl Ether (PBDE) Mixtures - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Determination of BDE-183 in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Environmental Significance of BDE-183

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) that have been widely used in a variety of consumer and industrial products, including plastics, textiles, and electronics, to reduce their flammability.[1][2] 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether (BDE-183) is a congener of significant environmental concern due to its persistence, potential for bioaccumulation, and suspected toxicity, including endocrine disruption and neurotoxicity.[1][3] As these products age and are disposed of, BDE-183 can be released into the environment, contaminating soil and sediment, and subsequently entering the food chain.[4][5] Accurate and reliable quantification of BDE-183 in soil is therefore crucial for environmental monitoring, human health risk assessment, and the development of effective remediation strategies.

This document provides a comprehensive guide for the analysis of BDE-183 in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). It details robust protocols for sample extraction and cleanup, and provides optimized instrumental parameters for sensitive and selective detection. The methodologies described herein are designed to ensure data of the highest quality and integrity, suitable for regulatory compliance and advanced scientific research.

Analytical Workflow Overview

The successful determination of BDE-183 in complex soil matrices requires a multi-step approach. The overall workflow involves sample preparation (extraction and cleanup) followed by instrumental analysis. Each step is critical for removing interfering substances and concentrating the analyte to a level suitable for detection.

Caption: Overall workflow for BDE-183 analysis in soil samples.

Part 1: Sample Preparation - Extraction and Cleanup

The choice of extraction method is dependent on available instrumentation, desired sample throughput, and laboratory-specific standard operating procedures. Pressurized Liquid Extraction (PLE) offers a more automated and faster alternative with lower solvent consumption compared to traditional Soxhlet extraction.[2][6]

Internal Standards and Quality Control

For accurate quantification, an isotope dilution method is highly recommended.[7][8] This involves spiking the soil sample with a known amount of a ¹³C-labeled BDE-183 internal standard prior to extraction. This standard behaves similarly to the native BDE-183 throughout the extraction and cleanup process, correcting for any losses and matrix effects.[7][9]

-

Surrogate Standard: ¹³C₁₂-BDE-183

-

Quality Control: Each analytical batch should include a method blank, a matrix spike, and a matrix spike duplicate to assess for contamination, accuracy, and precision.[10] A certified reference material (CRM) for soil should also be analyzed to validate the overall method performance.[11][12]

Protocol 1: Pressurized Liquid Extraction (PLE)

PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[6][13]

Materials:

-

Pressurized Liquid Extraction system

-

Extraction cells (e.g., 33 mL capacity)

-

Diatomaceous earth or Hydromatrix

-

Anhydrous sodium sulfate (Na₂SO₄), baked at 400°C

-

Activated copper powder (for sulfur removal)

-

Extraction solvent: Dichloromethane (DCM) / n-Hexane (1:1, v/v), pesticide grade or equivalent

-

¹³C₁₂-BDE-183 spiking solution

Procedure:

-

Sample Preparation: Weigh approximately 3-10 g of homogenized soil into a beaker. If the sample is wet, mix it with anhydrous sodium sulfate until a free-flowing powder is obtained.

-

Spiking: Add a known quantity of the ¹³C₁₂-BDE-183 internal standard solution directly onto the soil sample. Allow the solvent to evaporate for at least 30 minutes.

-

Cell Packing: Assemble the extraction cell as follows (from bottom to top): a cellulose filter, 2 g of activated copper powder, the spiked soil sample dispersed in 2 g of Na₂SO₄ and 1 g of Hydromatrix, and another cellulose filter.[3]

-

Extraction Parameters: Place the cell into the PLE system and extract using the following optimized conditions.[1][3]

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 5 minutes (2 cycles)

-

Flush Volume: 60%

-

Purge Time: 90 seconds

-

-

Collection: Collect the extract in a pre-cleaned collection vial. The extract is now ready for cleanup.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a classical and robust technique for extracting persistent organic pollutants from solid matrices.

Materials:

-

Soxhlet extraction apparatus (500 mL flask, extractor, condenser)

-

Heating mantle

-

Cellulose extraction thimbles

-

Anhydrous sodium sulfate (Na₂SO₄), baked at 400°C

-

Extraction solvent: Dichloromethane (DCM) / n-Hexane (1:1, v/v)

-

¹³C₁₂-BDE-183 spiking solution

Procedure:

-

Sample Preparation: Weigh approximately 10 g of homogenized, air-dried soil and mix with an equal amount of anhydrous sodium sulfate.

-

Spiking: Add a known quantity of the ¹³C₁₂-BDE-183 internal standard to the soil/sulfate mixture and mix thoroughly.

-

Thimble Loading: Transfer the spiked sample into a cellulose extraction thimble.

-

Extraction: Place the thimble into the Soxhlet extractor. Add approximately 300 mL of the DCM/n-Hexane solvent mixture to the round-bottom flask. Extract for 18-24 hours at a rate of 4-6 cycles per hour.[2]

-

Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a small volume (approx. 5 mL) using a rotary evaporator.

Protocol 3: Extract Cleanup

Cleanup is essential to remove co-extracted matrix components (e.g., lipids, humic acids) that can interfere with the GC-MS analysis.[2] A common and effective method utilizes a multi-layer silica gel/Florisil column.

Materials:

-

Glass chromatography column (1-2 cm ID)

-

Glass wool

-

Silica gel (activated at 180°C for 16 hours)

-

Florisil (activated at 130°C for 16 hours)

-

Anhydrous sodium sulfate (Na₂SO₄)

-